Lipophilicity Advantage Over 2-Methyl-3-nitro Analog Improves Predicted Membrane Permeability
The target compound exhibits a computed XLogP3-AA of 4.6, which is 0.4 log units lower than the 2-methyl-3-nitro analog (CAS 391874-75-2, XLogP3-AA = 5.0) [1][2]. Both compounds share identical hydrogen bond donor/acceptor counts and rotatable bonds. A logP of 4.6 resides within the favorable drug-likeness window (1–5) more comfortably than 5.0, suggesting superior oral absorption potential and lower non-specific protein binding risk, based on widely accepted Lipinski and ADME guidelines [3].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.6 [1] |
| Comparator Or Baseline | 2-methyl-3-nitro analog (CAS 391874-75-2): XLogP3-AA = 5.0 [2] |
| Quantified Difference | ΔXLogP = -0.4 (target more hydrophilic) |
| Conditions | PubChem computed descriptor (XLogP3-AA algorithm, 2024 release) |
Why This Matters
Procurement of the target compound enables hit-to-lead programs to start from a more balanced lipophilicity profile, reducing the need for subsequent polarity adjustments.
- [1] PubChem Compound Summary for CID 18552935. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/392302-03-3 (accessed 2026-04-29). View Source
- [2] PubChem Compound Summary for CID 18552959, 2-methyl-3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. https://pubchem.ncbi.nlm.nih.gov/compound/391874-75-2 (accessed 2026-04-29). View Source
- [3] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46, 3-26. View Source
